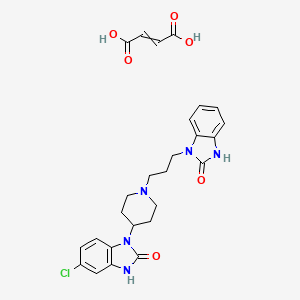

domperidone; fumaric acid

Description

Contextualization within Dopamine (B1211576) Receptor Antagonism Research

Domperidone (B1670879) is recognized in scientific research as a peripherally selective antagonist of the dopamine D2 and D3 receptors. wikipedia.orgnih.govneliti.com Developed by Janssen Pharmaceutica in 1974, its design was the result of a search for a dopamine antagonist that would not cross the blood-brain barrier, thereby minimizing central nervous system effects. wikipedia.org The mechanism of action involves blocking D2 receptors in specific zones, such as the chemoreceptor trigger zone, and in the gastrointestinal tract. wikipedia.orgnih.gov

Research has utilized domperidone as a tool to study dopaminergic mechanisms. chemicalbook.com Its specific antagonism of D2 receptors allows for the investigation of the roles these receptors play in various physiological processes. biomolther.orgmicrobiologyresearch.org Studies have explored its effects on cell signaling pathways, such as the ERK/STAT3-mediated pathway, and its potential to modulate the replication of certain viruses in human tumor cells, indicating its utility in broader cell biology research beyond its primary application. biomolther.orgmicrobiologyresearch.org The development of different salt forms, like domperidone fumarate (B1241708), is part of the effort to refine the tools available for this research, aiming for compounds with consistent and predictable physicochemical behaviors. rsc.org

Rationale for Fumaric Acid Salt Investigation in Pharmaceutical Development

The selection of a salt form is a critical step in pharmaceutical development, aimed at improving properties like solubility, stability, and dissolution rate. iucr.orgresearchgate.net Fumaric acid is often considered a desirable counterion in this process for several key reasons. patsnap.com It is a dicarboxylic acid known for its ability to form strong hydrogen bonds, which can lead to stable and reproducible crystalline structures. patsnap.com Furthermore, fumaric acid generally imparts low hygroscopicity (the tendency to absorb moisture from the air) and high thermal and photostability to the resulting salt. patsnap.com

The investigation of domperidone fumarate is driven by the need to overcome the low aqueous solubility of the domperidone free base. rsc.orgiucr.orgresearchgate.net Poor solubility can lead to erratic absorption and low bioavailability. iucr.org Research has shown that forming salts can significantly enhance the solubility of domperidone. rsc.orgnih.govrsc.org A study involving nine new domperidone salts synthesized with generally recognized as safe (GRAS) salt formers, including fumaric acid, demonstrated that most of the salts increased solubility compared to the parent drug. rsc.org Specifically, domperidone fumarate (DOM·FA) was found to be a hydrate (B1144303) and showed significantly enhanced solubility at both pH 1.2 and pH 6.4. rsc.org Another study highlighted that a 1:1 ratio of domperidone to fumaric acid enhanced the drug's solubility in basic media, which is relevant to the conditions in the intestine. rjptonline.org This improvement is attributed to the creation of a microenvironmental pH by the fumaric acid and the formation of a more soluble salt species. rjptonline.orgnih.gov

Research Findings on Domperidone Salts

Studies have systematically synthesized and characterized various salt forms of domperidone to evaluate their physicochemical properties.

Physicochemical Data for Domperidone and its Salts

| Property | Domperidone (Free Base) | Domperidone Maleate (B1232345) | Domperidone Fumarate | Domperidone Succinate (B1194679) |

| Molecular Formula | C₂₂H₂₄ClN₅O₂ | C₂₂H₂₄ClN₅O₂ · C₄H₄O₄ | C₂₂H₂₄ClN₅O₂ · C₄H₄O₄ | C₂₂H₂₄ClN₅O₂ · C₄H₄O₄ |

| Molar Mass | 425.92 g·mol⁻¹ wikipedia.org | 541.99 g·mol⁻¹ synzeal.com | 541.99 g·mol⁻¹ synzeal.com | 544.0 g·mol⁻¹ synzeal.com |

| Melting Point | 242.5 °C wikipedia.org | Not specified | Not specified | Not specified |

| Water Solubility | Slightly soluble chemicalbook.com | Not specified | Enhanced solubility at pH 1.2 and 6.4 rsc.org | Increased solubility nih.gov |

| Crystallization Form | Anhydrous rsc.org | Used in tablet preparations chemicalbook.com | Hydrate rsc.org | 1:1 salt nih.gov |

| Key Research Finding | Low aqueous solubility limits bioavailability iucr.orgresearchgate.net | Commonly used salt form chemicalbook.comajrconline.org | Significantly enhanced solubility over the free base rsc.orgrjptonline.org | Showed increased solubility and dissolution iucr.orgnih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

but-2-enedioic acid;6-chloro-3-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN5O2.C4H4O4/c23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29;5-3(6)1-2-4(7)8/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30);1-2H,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUUYDZHCOULIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClN5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99497-03-7 | |

| Record name | 2H-Benzimidazol-2-one, 5-chloro-1-(1-(3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)-4-piperidinyl)-1,3-dihydro-, | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Solid State Chemistry and Crystallography of Domperidone Fumarate

Polymorphism and Amorphism of Domperidone (B1670879) Fumarate (B1241708)

Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, while an amorphous solid lacks the long-range ordered structure of crystals. Both of these are important considerations for domperidone fumarate.

Identification and Characterization of Polymorphic Forms

Research has led to the identification of several polymorphic forms of domperidone fumarate. Domperidone maleate (B1232345), a salt formed with maleic acid, is known to exhibit polymorphism. chemicalbook.com While specific details on multiple polymorphic forms of the fumarate salt are less common in the provided results, the general principle of polymorphism in domperidone salts is established. The formation of different solid forms is a known strategy to alter the physicochemical properties of domperidone. researchgate.net

Amorphous Solid Dispersion Strategies for Domperidone Fumarate

To address the low solubility of domperidone, creating amorphous solid dispersions is a common and effective strategy. japsonline.compjps.pknih.gov This involves converting the crystalline drug into an amorphous form and dispersing it within a polymer matrix. japsonline.compjps.pk Studies have shown that preparing amorphous solid dispersions of domperidone with various hydrophilic carriers, such as pluronic F-68, can significantly enhance its solubility and dissolution rate. japsonline.com The conversion from a crystalline to an amorphous state is a key factor in this improvement. japsonline.comimpactfactor.org This transformation can be confirmed by techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD). japsonline.compjps.pk The amorphous state has higher energy and is more soluble than its crystalline counterpart. ekb.eg

Co-crystallization and Salt Engineering Approaches with Fumaric Acid

Co-crystallization and salt formation are well-established techniques in pharmaceutical sciences to enhance the properties of an API. researchgate.netmdpi.com In the case of domperidone, a weak base, reacting it with an acid like fumaric acid can lead to the formation of a salt, which can have improved solubility. researchgate.netrsc.org Research has demonstrated the successful synthesis of new domperidone salts using various generally recognized as safe (GRAS) salt formers, including fumaric acid. rsc.org These new solid forms, including co-crystals, have been shown to enhance the solubility and dissolution of the parent drug. researchgate.netresearchgate.net The interaction typically involves proton transfer from the carboxylic acid group of the coformer to the basic nitrogen atom of domperidone. rsc.org The selection of the coformer is critical, with carboxylic acids like fumaric acid being commonly used due to their ability to form strong hydrogen bonds. mdpi.com

Spectroscopic and Diffractometric Characterization Techniques

The various solid-state forms of domperidone fumarate are identified and characterized using a combination of spectroscopic and diffractometric methods.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

FTIR spectroscopy is a vital tool for probing the molecular interactions within the crystal lattice and confirming the formation of salts or co-crystals. researchgate.netamazonaws.comnih.govrjptonline.org In the analysis of domperidone fumarate, FTIR spectra can confirm salt formation by showing shifts in the characteristic vibrational bands of both the drug and the coformer. researchgate.netamazonaws.com For instance, the spectrum of pure domperidone shows characteristic peaks for N-H and C=O stretching. impactfactor.orgamazonaws.com When a salt is formed with fumaric acid, changes in these peaks, particularly the carbonyl group of the acid, indicate the formation of a new entity. jocpr.com The disappearance of the carboxylic acid peak and the appearance of new peaks corresponding to the carboxylate anion would confirm proton transfer and salt formation. researchgate.net

| Compound/Form | Key FTIR Peaks (cm⁻¹) | Interpretation |

| Domperidone | 3122 (N-H stretch), 1693 (C=O stretch) amazonaws.com | Characteristic peaks of the pure active ingredient. |

| Fumaric Acid | ~1700-1680 (C=O stretch of carboxylic acid) | Indicates the presence of the carboxylic acid functional group. |

| Domperidone Fumarate | Shift in C=O and N-H peaks | Indicates interaction and formation of a new solid phase. |

Powder X-ray Diffraction (PXRD) Analysis

PXRD is the primary technique for identifying and distinguishing between different crystalline forms, such as polymorphs and co-crystals. researchgate.netjapsonline.comnih.govrjptonline.org Each crystalline solid produces a unique diffraction pattern, which acts as a fingerprint. researchgate.netnih.gov For domperidone, its pure crystalline form exhibits sharp, distinct peaks at specific 2θ angles. nih.gov When a new solid form like a co-crystal or salt with fumaric acid is created, a new and unique PXRD pattern will emerge, different from the patterns of the individual components. researchgate.netrjptonline.org The disappearance of the characteristic peaks of the starting materials confirms the formation of a new crystalline phase. researchgate.netresearchgate.net Conversely, the absence of sharp peaks in a PXRD pattern is indicative of an amorphous state, a strategy used in solid dispersions to improve solubility. japsonline.comnih.gov

| Form | Characteristic PXRD Peaks (2θ) |

| Domperidone (crystalline) | 9.28°, 13.94°, 15.58°, 19.80°, 24.80° nih.gov |

| Domperidone Fumarate | A unique set of peaks different from domperidone and fumaric acid. |

| Amorphous Domperidone Dispersion | Absence of sharp, distinct peaks (halo pattern) nih.gov |

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), have been employed to characterize the physicochemical properties of domperidone and its salt forms. rsc.org These methods are crucial for understanding the thermal stability, melting behavior, and solid-state transitions of pharmaceutical compounds.

In the characterization of novel domperidone salts, including domperidone fumarate, both TGA and DSC were utilized to investigate their thermal properties. rsc.org The fumarate salt of domperidone was identified as a hydrate (B1144303) through structural analysis. rsc.org

For the parent drug, pure domperidone exhibits a distinct thermal profile. DSC thermograms of pure domperidone show a sharp endothermic peak corresponding to its melting point, which is consistently reported at approximately 250-252°C. researchgate.netnih.gov The presence of this sharp peak is indicative of the drug's crystalline nature. researchgate.net

Thermogravimetric analysis of pure domperidone indicates its decomposition pattern. The complete decomposition of the parent drug occurs at about 480°C. researchgate.net The TGA thermogram for a polymer-based solid dispersion of domperidone showed a decomposition peak starting around 170°C, which was attributed to anhydride (B1165640) formation. researchgate.net

The table below summarizes the key thermal events observed for pure domperidone.

| Compound | Analysis Method | Key Findings | Reference |

| Domperidone | DSC | Sharp endothermic melting peak at ~250°C | researchgate.net |

| DSC | Endothermic peak at 251.9°C | nih.gov | |

| TGA | Complete decomposition occurs at ~480°C | researchgate.net | |

| Domperidone Fumarate | TGA / DSC | Utilized for thermal characterization of the salt | rsc.org |

The disappearance or shift of the drug's characteristic melting peak in DSC thermograms of solid dispersions can indicate a transformation from a crystalline to an amorphous state or the presence of drug-polymer interactions. researchgate.netnih.gov

Microscopic and Morphological Investigations

The morphology and crystalline nature of domperidone and its salts are investigated using microscopic and crystallographic techniques. These studies are fundamental to understanding the solid-state properties that can influence pharmaceutical development.

Investigations into novel salts, including domperidone fumarate, have utilized single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) for characterization. rsc.org Structural analysis via SCXRD confirmed that domperidone fumarate crystallizes as a hydrate. rsc.org This technique provides definitive information on the three-dimensional arrangement of atoms within the crystal lattice, revealing details about hydrogen bonding and molecular conformation. rsc.orgnih.gov In the case of domperidone salts, proton transfer from the acid's carboxylic group to the piperidine (B6355638) nitrogen atom of domperidone is a key feature observed through structural analysis. rsc.org

X-ray diffraction patterns of pure domperidone show sharp and distinct peaks, which confirms the crystalline nature of the drug. researchgate.netamazonaws.comresearchgate.net When domperidone is converted into an amorphous state, such as in solid dispersions, these characteristic crystalline peaks are absent. researchgate.netnih.gov

Microscopic techniques like Scanning Electron Microscopy (SEM) have been used to examine the surface morphology of the parent drug. Pure domperidone particles are described as having an irregular shape and a rough surface. researchgate.net In contrast, when formulated into solid lipid nanoparticles, they can appear as fairly spherical. researchgate.net

Synthesis and Chemical Modifications of Domperidone Fumarate

Synthetic Pathways for Domperidone (B1670879) and its Fumarate (B1241708) Salt

The synthesis of domperidone is a multi-step process that primarily involves the coupling of two key benzimidazolone derivatives. rsc.orgrsc.orgnih.gov The core structure is assembled by reacting N-halopropyl-2-benzimidazolone (referred to as intermediate 1) with N-(piperidin-4-yl)-6-chloro-2-benzimidazolone (intermediate 2). rsc.orgrsc.org

There are two main synthetic routes for preparing intermediate 1. rsc.orgrsc.org

Route A involves the cyclization of o-phenylenediamine (B120857) with a carbonyl reagent, followed by a coupling reaction with 1,3-dihalopropane. A drawback of this route is the potential formation of di-substituted by-products, which can reduce reaction selectivity. rsc.orgrsc.org

Route B starts with the coupling of an o-substituted nitrobenzene (B124822) (with a halo or amino group) with a 1,3-disubstituted propane. This is followed by reduction of the nitro group and subsequent cyclization to yield intermediate 1. This route is often preferred as it avoids the formation of di-substituted by-products, leading to higher selectivity. rsc.orgrsc.orgnih.gov

Intermediate 2 is synthesized in a process similar to Route B for intermediate 1. nih.gov It typically involves the coupling of a substituted nitrobenzene with 4-aminopiperidine, followed by reduction and cyclization steps. rsc.orgnih.gov

The final step in creating domperidone is the condensation of these two intermediates. For instance, 1-(3-Chloropropyl)-2-benzimidazolinone (intermediate 1) is condensed with 5-chloro-1-(piperidin-4-yl)-2-benzimidazolinone (intermediate 2). lookchem.com This coupling reaction is generally carried out under alkaline conditions, often using a catalyst like potassium iodide (KI) to accelerate the process. rsc.orgnih.govlookchem.com The final domperidone product is then isolated, which can be achieved through methods like column separation or precipitation by adjusting the pH of the solution. rsc.orgnih.gov

To produce the fumarate salt, domperidone free base is reacted with fumaric acid. rsc.org Studies have explored various methods for salt formation, including solution crystallization and mechanochemistry, to obtain different solid forms of the drug. rsc.org The reaction involves the protonation of the basic piperidine (B6355638) nitrogen in domperidone by the acidic carboxyl groups of fumaric acid. rsc.org Research has shown that using fumaric acid can enhance the solubility of domperidone, particularly in basic dissolution media, which is attributed to the creation of an acidic microenvironment. rjptonline.org

Derivatization and Structural Modification Studies

Researchers have investigated various derivatives and structural modifications of domperidone to alter its physicochemical properties and pharmacokinetic profile. These studies aim to improve characteristics such as solubility, bioavailability, and metabolic stability.

One area of focus has been the creation of novel salts. By reacting domperidone with different generally recognized as safe (GRAS) salt formers, including aliphatic dicarboxylic acids like fumaric acid, oxalic acid, and succinic acid, new solid forms with enhanced solubility have been developed. rsc.orgresearchgate.net For example, the domperidone fumarate salt has been shown to crystallize as a hydrate (B1144303) and exhibits improved solubility compared to the parent drug. rsc.org

Another significant modification is the synthesis of deuterated domperidone. google.com In these analogues, specific hydrogen atoms in the domperidone molecule are replaced with deuterium. This substitution can slow down the drug's metabolism, particularly at sites prone to metabolic pathways like hydroxylation and N-dealkylation, potentially leading to a longer half-life and improved bioavailability. google.com

For analytical purposes, derivatization has been employed to enhance detection. One such method involves using 4-chloro-7-nitrobenzofurazan (B127121) as a fluorescent probe to react with domperidone, allowing for sensitive determination via techniques like HPLC with fluorescence detection. mdpi.com The table below summarizes some of the reported derivatization and modification studies.

| Modification Type | Reagent/Method | Purpose | Research Finding |

| Salt Formation | Fumaric Acid, Succinic Acid, etc. | Improve solubility and dissolution | Created novel salts (e.g., domperidone fumarate hydrate) with increased solubility compared to the free base. rsc.orgresearchgate.net |

| Deuteration | Deuterated alkyl halides | Improve metabolic profile and bioavailability | Synthesis of deuterated domperidone analogues can block metabolic sites, potentially reducing metabolism. google.com |

| Analytical Derivatization | 4-chloro-7-nitrobenzofurazan | Enhance analytical detection | Allows for highly sensitive spectrofluorimetric and HPLC-fluorescence determination of domperidone. mdpi.com |

This table is generated based on available research data and is not exhaustive.

Impurity Profiling and Process-Related Impurities Analysis

The synthesis of domperidone fumarate can result in the formation of several process-related impurities. These impurities can originate from starting materials, intermediates, side reactions, or degradation of the final product. Regulatory bodies like the European Pharmacopoeia (Eur. Pharm.) have identified and listed several key impurities. oup.com

Common process-related impurities arise from the primary synthesis steps. For example, di-substituted by-products can form during the coupling reaction to create intermediate 1 if not carefully controlled. rsc.org Over-alkylation during the final coupling of intermediate 1 and 2 is another source of impurity formation. For instance, Domperidone Impurity D, which contains an additional benzimidazolone moiety, can be formed if there is an excess of intermediate 1 or if reaction times are prolonged.

Forced degradation studies are crucial for identifying potential degradation products that could form during the shelf life of the drug product. These studies expose domperidone to stress conditions such as acid, base, oxidation, heat, and light. nih.govresearchgate.net Domperidone has been found to be susceptible to degradation under acidic conditions, which can lead to the formation of impurities like Impurity D. researchgate.net

Advanced analytical techniques are essential for the detection, identification, and quantification of these impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods used. oup.comnih.gov These methods, often coupled with UV or mass spectrometry (MS) detectors, provide the necessary resolution and sensitivity to separate domperidone from its closely related impurities. researchgate.netbohrium.com The development of stability-indicating methods is critical to ensure that all potential degradation products and process impurities can be accurately measured. nih.govresearchgate.net

The table below lists some of the known impurities of domperidone.

| Impurity Name | Chemical Name | Potential Origin |

| Domperidone EP Impurity A | 5-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one | Unreacted Intermediate 2. synzeal.comsimsonpharma.com |

| Domperidone EP Impurity B | 4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1-carbaldehyde | Impurity from starting materials or synthesis of Intermediate 2. synzeal.com |

| Domperidone EP Impurity C | 5-Chloro-1-(1-(3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one N-oxide | Oxidation product. simsonpharma.com |

| Domperidone EP Impurity D | 3-[3-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)propyl] domperidone | Over-alkylation during synthesis; acid-catalyzed degradation. |

| Domperidone EP Impurity F | 1-(3-(Piperidin-1-yl)propyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | Side-product or degradation. oup.com |

This table is generated based on available research data and is not exhaustive. The exact origins of all impurities can vary based on the specific synthetic process.

Advanced Pharmaceutical Formulation Strategies for Domperidone Fumarate

Solubility and Dissolution Rate Enhancement Methodologies

Improving the solubility and dissolution rate of domperidone (B1670879) is a primary focus of formulation development. researchgate.netnih.gov Several techniques have been successfully employed to achieve this, transforming the crystalline structure of the drug and improving its interaction with aqueous environments.

Solid Dispersion Techniques (e.g., Solvent Evaporation, Melt Granulation)

Solid dispersion is a prominent technique for enhancing the solubility of poorly water-soluble drugs like domperidone. pjps.pkresearchgate.netresearchgate.netnih.gov This method involves dispersing the drug in an inert, water-soluble carrier at a solid state. pjps.pk

Solvent Evaporation: In this method, both the drug and a carrier are dissolved in a common solvent, which is then evaporated, leaving a solid dispersion. pjps.pkitmedicalteam.pl Studies have shown that solid dispersions of domperidone with carriers like polyvinylpyrrolidone (B124986) K-30 (PVP K-30), Poloxamer 188, and polyethylene (B3416737) glycol 6000 (PEG 6000) significantly improve dissolution compared to the pure drug. pjps.pknih.gov Differential scanning calorimetry (DSC) data often indicates that domperidone exists in an amorphous state within these dispersions, contributing to the enhanced dissolution. pjps.pkresearchgate.net Ternary systems, incorporating a third component, have also been investigated to further boost dissolution. pjps.pknih.gov For instance, a ternary solid dispersion of domperidone with PEG 6000 and PVP K25 in a 1:4:1 ratio prepared by solvent evaporation demonstrated a rapid drug release of 92.56%. itmedicalteam.pl

Melt Granulation: This technique involves the agglomeration of pharmaceutical powders using a meltable binder. researchgate.netscholarsresearchlibrary.com It offers an advantage over conventional wet granulation as it eliminates the need for water or organic solvents. scholarsresearchlibrary.com Research on domperidone has utilized hydrophilic polymers such as PEG 6000, PEG 4000, and Myrj 52 as meltable binders. researchgate.netscholarsresearchlibrary.com Melt granulation has been shown to significantly enhance the dissolution rate of domperidone. scholarsresearchlibrary.com For example, a formulation with domperidone, Myrj 52, and PEG 6000 (F7) showed the most effective drug release. scholarsresearchlibrary.com

Table 1: Research Findings on Solid Dispersion Techniques for Domperidone

| Technique | Carrier(s) | Drug-to-Carrier Ratio | Key Finding | Reference |

| Solvent Evaporation | Polyvinylpyrrolidone K-30 (PVP K-30) | Not specified | Showed the highest dissolution efficiency among the tested carriers. | pjps.pknih.gov |

| Solvent Evaporation | Poloxamer 188 (P188), Polyethylene Glycol 6000 (PEG 6000) | Various | Showed better dissolution compared to the pure drug and physical mixtures. | pjps.pk |

| Solvent Evaporation | Pluronic F-127 (PF-127) | 1:3 | Markedly improved aqueous solubility and dissolution. | researchgate.netekb.eg |

| Solvent Evaporation | PEG 6000, PVP K25 | 1:4:1 | Achieved 92.56% drug release. | itmedicalteam.pl |

| Melt Granulation | Polyethylene Glycol-6000, 4000, Myrj-52 | Not specified | Improved solubility and dissolution characteristics. | researchgate.netscholarsresearchlibrary.com |

| Fusion Method | Gelucire 50/13, Poloxamer 188 | 1:2:1.5 | Optimized ternary solid dispersion gave maximum dissolution. | nih.gov |

Cyclodextrin (B1172386) Inclusion Complexation

Cyclodextrins are molecules capable of forming inclusion complexes with poorly water-soluble drugs, thereby enhancing their solubility and dissolution. brieflands.comresearchgate.netscirp.org The hydrophobic inner cavity of the cyclodextrin molecule encapsulates the drug molecule. scirp.org

For domperidone, inclusion complexes have been prepared with methylated β-cyclodextrin and hydroxypropyl-β-cyclodextrin (HP-β-CD). brieflands.comscirp.org Various methods, including kneading, ultrasonication, and physical mixture, have been used to prepare these complexes. brieflands.comresearchgate.net Research has shown a considerable increase in the solubility and dissolution of domperidone from these inclusion complexes compared to the pure drug. brieflands.comresearchgate.net Specifically, a complex with methylated β-cyclodextrin in a 1:1 molar ratio prepared using the ultrasonication method demonstrated the highest increase in solubility and dissolution. brieflands.comresearchgate.net The formation of these complexes is often confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffraction (XRD). brieflands.comresearchgate.net Phase solubility studies have indicated that the solubility of domperidone increases linearly with an increase in the concentration of HP-β-CD. scirp.org Multicomponent inclusion complexes, which include an auxiliary agent like citric acid along with a cyclodextrin derivative, have also been shown to have a synergistic effect on increasing the solubility of domperidone. researchgate.net

Table 2: Research Findings on Cyclodextrin Inclusion Complexation of Domperidone

| Cyclodextrin | Molar Ratio (Drug:CD) | Preparation Method | Key Finding | Reference |

| Methylated β-Cyclodextrin | 1:1 | Ultrasonication | Highest increase in solubility and dissolution. | brieflands.comresearchgate.net |

| Methylated β-Cyclodextrin | 1:1 and 1:2 | Kneading, Ultrasonication, Physical Mixture | All complexes showed a considerable increase in solubility and dissolution. | brieflands.comresearchgate.net |

| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 1:2 | Kneading | Optimum concentration for enhancing solubility. | scirp.org |

| M-β-Cyclodextrin with Citric Acid | Not specified | Kneading | Synergistic action that increases the solubility of domperidone. | researchgate.net |

Nanosuspensions and Nanoparticle Formulations

Reducing the particle size of a drug to the nanometer range can significantly increase its surface area, leading to enhanced solubility and dissolution rates. uobaghdad.edu.iqresearchgate.net The preparation of domperidone nanoparticles has been investigated as a strategy to improve its biopharmaceutical properties. uobaghdad.edu.iqresearchgate.net

One method used is the solvent/antisolvent precipitation technique, where domperidone is dissolved in a solvent and then precipitated by adding an antisolvent in the presence of stabilizers. uobaghdad.edu.iqresearchgate.net Various polymers such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), and sodium carboxymethyl cellulose (B213188) have been used as stabilizers. uobaghdad.edu.iqresearchgate.net Studies have shown that factors like the type and ratio of the polymer, the solvent-to-antisolvent ratio, and stirring parameters significantly affect the resulting particle size. uobaghdad.edu.iqresearchgate.net Optimized formulations have yielded domperidone nanoparticles with average particle sizes as low as 84.05 nm. uobaghdad.edu.iqresearchgate.net These nanoparticle formulations have demonstrated a significant improvement in the in vitro release of domperidone compared to the raw drug. uobaghdad.edu.iqresearchgate.net

Table 3: Research Findings on Domperidone Nanosuspensions and Nanoparticles

| Preparation Method | Stabilizer(s) | Polymer:Drug Ratio | Key Finding | Reference |

| Solvent/Antisolvent Precipitation | Polyvinylpyrrolidone (PVP), Hydroxypropyl methylcellulose (HPMC), Sodium carboxymethyl cellulose | 1:1 and 2:1 | The type and ratio of polymer significantly affect particle size. | uobaghdad.edu.iqresearchgate.net |

| Solvent/Antisolvent Precipitation | PVP-K15 | 2:1 | Obtained the lowest average particle size of 84.05 nm. | uobaghdad.edu.iqresearchgate.net |

Lipid-Based Delivery Systems (e.g., Nanoemulsions, Proliposomes, SEDDS)

Lipid-based formulations are another effective approach to enhance the oral delivery of poorly water-soluble drugs like domperidone. benthamscience.comnih.gov These systems can improve solubility and facilitate absorption through the lymphatic pathway. nih.gov

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): SLNs are colloidal carriers made from solid lipids, while NLCs are a second generation of these carriers that also contain a liquid lipid component. nih.govnih.govresearchgate.net Domperidone-loaded SLNs and NLCs have been prepared using techniques like hot homogenization followed by ultrasonication. nih.gov These formulations have shown controlled release profiles over 24 hours. nih.gov For instance, an optimized SLN formulation of domperidone had a mean particle size of 30.45 nm and an entrapment efficiency of 87.84%. nih.gov Similarly, an NLC formulation showed a particle size of 32.23 nm and an entrapment efficiency of 90.49%. nih.gov Studies have demonstrated that NLCs can effectively transport domperidone across buccal and sublingual tissues. researchgate.netnih.gov

Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium. nih.gov This spontaneous emulsification can lead to improved drug solubilization and absorption. benthamscience.com

Table 4: Research Findings on Lipid-Based Delivery Systems for Domperidone

| System | Lipid(s) | Key Findings | Reference |

| Solid Lipid Nanoparticles (SLN) | Trimyristin | Mean particle size of 30.45 nm; Entrapment efficiency of 87.84%; Controlled release over 24 hours. | nih.gov |

| Nanostructured Lipid Carriers (NLC) | Trimyristin (solid), Cetyl Recinoleate (liquid) | Mean particle size of 32.23 nm; Entrapment efficiency of 90.49%; Controlled release over 24 hours. | nih.gov |

| Nanostructured Lipid Carriers (NLC) | Palmitic acid (solid), Oleic acid (liquid) | Particle diameter of about 280 nm; Facilitated transport across buccal and sublingual tissue. | researchgate.netnih.gov |

| Solid Lipid Nanoparticles (SLN) | Dynasan® 118 | Particle size of 201.4 nm; Entrapment efficiency of 66.3%; Sustained release over 12 hours. | nih.govresearchgate.net |

Controlled and Modified Release System Development

Beyond enhancing solubility, controlling the release of domperidone is crucial for maintaining therapeutic drug levels over an extended period, which can improve patient compliance. pharmascitech.com

Polymeric Matrix Systems Research

Polymeric matrix systems are widely used to develop controlled-release dosage forms. pharmascitech.comnih.gov These systems incorporate the drug within a polymer matrix that controls the rate of drug release.

Hydrophilic polymers like hydroxypropyl methylcellulose (HPMC) and natural gums have been extensively studied for formulating controlled-release matrix tablets of domperidone. pharmascitech.comnih.govnih.gov The drug release is typically controlled by the swelling of the polymer and the diffusion of the drug through the swollen matrix. pharmascitech.com For instance, tablets formulated with Salvia plebeian gum showed that as the polymer concentration increased from 5% to 20%, the in vitro drug release decreased, indicating a controlled-release pattern. nih.gov The drug release from these matrix tablets was found to follow zero-order and Higuchi models, confirming the matrix-forming potential of the polymer. nih.gov

Floating matrix tablets have also been developed to prolong the gastric residence time of domperidone, which is particularly beneficial as the drug is poorly absorbed from the lower gastrointestinal tract. nih.govresearchgate.net These systems often use a combination of polymers like HPMC and polyethylene oxide (PEO), along with a gas-generating agent like sodium bicarbonate, to achieve buoyancy and controlled drug release over 24 hours. nih.gov

Table 5: Research Findings on Polymeric Matrix Systems for Domperidone

| Polymer(s) | Formulation Type | Key Finding | Reference |

| Salvia plebeian gum | Controlled-release matrix tablets | Increased polymer concentration decreased drug release; followed zero-order and Higuchi models. | nih.gov |

| HPMC, IM-OR-023, Eudragit RS PM | Sustained-release matrix tablets | Combinations of polymers could extend drug release up to 24 hours. | pharmascitech.com |

| Polyethylene oxide (PEO), HPMC K15M | Floating matrix tablets | PEO content had a dominating role in controlling drug release. | nih.gov |

| HPMC K4M, Carbopol 934P, Sodium alginate | Floating matrix tablets | Exhibited desired floating and prolonged drug release for 24 hours. | researchgate.net |

| Methocel® K4M | Sustained-release tablets | A 30% polymer concentration provided the required drug release pattern over 24 hours. | pharmacophorejournal.com |

Osmotic Pump Technology Adaptations

Osmotic pump technology presents a sophisticated approach for the controlled delivery of pharmaceutical agents. These systems operate on the principle of osmosis, where a semipermeable membrane allows the influx of water from the gastrointestinal tract, which in turn generates pressure to release the drug at a controlled, zero-order rate. asiapharmaceutics.infonih.gov This delivery mechanism is largely independent of the pH and hydrodynamics of the patient's gastrointestinal system, offering a predictable release profile. nih.gov

For drugs like domperidone, this technology can be adapted to create sustained-release formulations. google.comwisdomlib.org The basic structure of an osmotic pump tablet consists of a core containing the drug and osmotic agents (osmogens), all enclosed within a semipermeable membrane that has a precisely drilled delivery orifice. nih.govijpsjournal.com Osmogens, such as sodium chloride, potassium chloride, mannitol, and sucrose, are crucial components that create the osmotic pressure gradient necessary for the system to function. asiapharmaceutics.info

Different types of osmotic pumps have been developed, including the elementary osmotic pump (EOP) and the push-pull osmotic pump (PPOP). nih.govamazonaws.com The EOP contains the drug and osmogen in a single compartment, while the PPOP has a bilayer or trilayer core with separate drug and "push" layers. nih.govgoogle.com The push layer contains a swellable polymer that expands upon hydration, exerting pressure on the drug layer and forcing the drug formulation out of the orifice. google.com This design is particularly useful for poorly water-soluble drugs. google.com

A variation known as the controlled porosity osmotic pump (CPOP) involves incorporating water-soluble pore-forming agents into the semipermeable membrane. nih.govamazonaws.com When the tablet comes into contact with gastrointestinal fluids, these agents leach out, creating a microporous membrane in situ, through which the drug is released. nih.govamazonaws.com

Novel Delivery System Investigations

Transdermal drug delivery offers a non-invasive alternative to oral administration, bypassing the first-pass metabolism that significantly reduces the bioavailability of drugs like domperidone. nih.govugm.ac.id Research in this area has focused on developing various formulations, such as patches, films, and nanoemulsions, to effectively deliver domperidone through the skin. ugm.ac.idnih.gov

Studies have explored the use of different polymers to create transdermal patches. For instance, bilayered matrix patches have been developed using hydroxypropyl methylcellulose (HPMC) and Eudragit RL 100. nih.gov In one study, the optimized formulation demonstrated significant drug release and permeation over 24 hours. nih.gov Another investigation utilized combinations of polymers like ethyl cellulose with polyvinyl pyrrolidone (PVP), and HPMC with sodium carboxymethyl cellulose (sodium CMC). nih.govresearchgate.net The findings indicated that hydrophilic polymers facilitated faster drug release. nih.govresearchgate.net

Permeation enhancers are often incorporated to improve the drug's passage through the stratum corneum, the skin's primary barrier. researchgate.netucl.ac.be D-limonene and dimethylformamide (DMF) have been studied for this purpose. nih.govucl.ac.be Electrical enhancement techniques like iontophoresis and electroporation have also been investigated to increase domperidone permeation, showing a significant, up to 70-fold, increase in drug delivery. ucl.ac.be

Nanoemulsions, which are nano-sized emulsions, have also been explored for transdermal delivery of domperidone. ugm.ac.id One study reported a high permeation rate for a nanoemulsion formulation over a 24-hour period. ugm.ac.id

Table 1: Research Findings on Transdermal Formulations of Domperidone

| Formulation Type | Polymers/Enhancers Used | Key Findings | Citation |

|---|---|---|---|

| Bilayered Matrix Patch | HPMC, Eudragit RL 100, d-limonene | Optimized formulation (F6) showed 90.7% drug release and a flux of 86.02 µg/hr/cm². | nih.gov |

| Matrix Patch | HPMC, Sodium CMC | Faster drug release compared to combinations with lipophilic polymers. | nih.govresearchgate.net |

| Matrix Patch | Ethyl Cellulose, PVP | Increased PVP concentration led to better drug release. | nih.gov |

| Electrically Enhanced | Iontophoresis, Electroporation | Increased domperidone permeation by up to 70 times. | ucl.ac.be |

| Nanoemulsion | Not specified | In vitro permeation was 1954.9±78.4 μg/cm² over 24 hours. | ugm.ac.id |

Oral Films: Mouth dissolving films (MDFs) are an innovative dosage form designed for rapid drug release and absorption in the oral cavity. nih.govinnovareacademics.in This is particularly advantageous for antiemetic drugs like domperidone, as it can lead to a faster onset of action. nih.gov These films are typically prepared using the solvent casting method, where a solution containing the drug, a film-forming polymer, and a plasticizer is cast and dried. innovareacademics.ininternationaljournal.org.in

Hydroxypropyl methylcellulose (HPMC) is a commonly used film-forming agent, with different grades like HPMC E5, HPMC E15, and HPMC K4M being investigated. nih.govjournaljpri.comiajps.com Plasticizers such as polyethylene glycol 400 (PEG-400) and glycerine are added to improve the flexibility and mechanical properties of the film. nih.govinnovareacademics.in To enhance the solubility of poorly water-soluble drugs like domperidone, solid dispersions with cyclodextrins (e.g., β-cyclodextrin) are often prepared before incorporation into the film. nih.govinnovareacademics.in

Studies have shown that the concentration and type of polymer affect the film's properties, including disintegration time and drug release rate. nih.govinnovareacademics.in For example, an increase in HPMC E15 concentration was found to decrease the drug release rate. nih.gov One optimized formulation released over 75% of the drug within 15 minutes and disintegrated in 45 seconds. nih.gov Another study found that a formulation with HPMC E15 and propylene (B89431) glycol (PG) released 95.10% of the drug in 12 minutes. journaljpri.comresearchgate.net

Table 2: Characteristics of Domperidone Oral Film Formulations

| Formulation ID | Polymer(s) | Key Evaluation Parameter | Result | Citation |

|---|---|---|---|---|

| F1 | HPMC E15, β-cyclodextrin | Disintegration Time | 45 seconds | nih.gov |

| F1 | HPMC E15, β-cyclodextrin | Drug Release | >75% in 15 minutes | nih.gov |

| F1 (Optimized) | HPMC, Glycerine | Drug Release | 100% in 16 minutes | innovareacademics.in |

| F8 (Optimized) | HPMC E15, PG | Drug Release | 95.10% in 12 minutes | journaljpri.comresearchgate.net |

Chewing Gum: Medicated chewing gum (MCG) is another novel oral dosage form that allows for drug release directly into the oral cavity for buccal absorption, which can improve bioavailability by avoiding first-pass metabolism. nih.govamazonaws.com These are typically prepared by the direct compression method. nih.govijcrt.org

Formulation development involves screening various excipients, including sweeteners, flavoring agents, and softeners, to achieve desirable organoleptic and pharmaceutical properties. nih.gov Studies on domperidone maleate (B1232345) chewing gum have shown rapid drug release, with one study reporting 97% release in vivo and 11.27% permeation through goat buccal mucosa within 15 minutes. nih.gov Another study compared tablet-form chewing gum with pieces of chewing gum, finding that the latter, containing glycerin and PEG 400, had a faster drug release. amazonaws.comwjpr.net Soft chews have also been formulated by complexing domperidone with cyclodextrins to enhance solubility, showing a drug release of 95.8% in 25 minutes. thepharmajournal.com

Pre Clinical Pharmacological Investigations of Domperidone

Molecular Mechanism of Action

Domperidone (B1670879) is recognized as a specific antagonist of dopamine (B1211576) receptors, which forms the basis of its therapeutic applications. drugbank.comnih.gov Its action is primarily directed towards the D2 and D3 subtypes of dopamine receptors. guidetopharmacology.org

Dopamine D2 and D3 Receptor Antagonism Studies

Pre-clinical studies have consistently demonstrated that domperidone acts as a potent antagonist at dopamine D2 and D3 receptors. nih.govresearchgate.netdovepress.com Research indicates its high affinity for D2 and D3 receptors. nih.gov In vitro studies have shown that domperidone selectively binds to mouse and rat striatal dopamine receptors. hres.ca The antagonistic activity of domperidone at these receptors is responsible for its antiemetic and gastroprokinetic effects. hres.canih.gov By blocking dopamine receptors in the chemoreceptor trigger zone, an area in the brainstem that controls vomiting, domperidone effectively suppresses nausea and emesis. guidetopharmacology.orghres.ca

The affinity of domperidone for dopamine receptors has been quantified in various studies. For instance, it has been reported to have a pKi of 7.9–8.4 for D2 receptors and 7.1–7.6 for D3 receptors. mdpi.com This selective antagonism at peripheral dopamine receptors is a key feature of its mechanism. hres.ca

Peripheral Selectivity and Blood-Brain Barrier Permeability in In Vitro and Animal Models

A critical aspect of domperidone's pharmacological profile is its limited ability to cross the blood-brain barrier. researchgate.nethres.canih.gov This peripheral selectivity is attributed to its active efflux from the brain by P-glycoprotein (P-gp), a transporter protein. mdpi.comjci.org In vivo studies in rats have shown that despite its ability to bind to dopamine receptors in the brain in vitro, systemically administered domperidone does not significantly occupy these receptors in the central nervous system. hres.ca

In vitro models of the blood-brain barrier, such as those using bovine or rat brain capillary endothelial cells, have corroborated these findings. nih.govresearchgate.net One study reported that domperidone's passage across an in vitro BBB model was 76% compared to solutes that freely cross. nih.govresearchgate.net Another study using a parallel artificial membrane permeability assay (PAMPA) found that the transport of domperidone was 76-fold lower than that of metoclopramide (B1676508), indicating lower passive diffusion across lipid membranes. nih.govresearchgate.net Animal studies using positron emission tomography (PET) with radiolabeled domperidone have visually confirmed its extremely low uptake into the brain. nih.gov This limited central nervous system penetration minimizes the risk of central dopaminergic side effects, such as extrapyramidal symptoms. researchgate.netresearchgate.net

Cellular and Subcellular Interaction Studies

Beyond its primary action on dopamine receptors, the pre-clinical investigation of domperidone has extended to its interactions at the cellular and subcellular levels, revealing a more complex pharmacological profile.

Receptor Binding Kinetics and Thermodynamics in Cell Lines

The interaction of drugs with their receptors can be characterized by their binding kinetics (the rates of association and dissociation) and thermodynamics (the energy changes associated with binding). While specific detailed kinetic and thermodynamic data for domperidone binding to D2/D3 receptors in cell lines are not extensively detailed in the provided results, the general principles of drug-receptor thermodynamics can be applied. Thermodynamic analyses help in understanding the forces driving the binding process, such as hydrogen bonds and hydrophobic interactions. researchgate.net The binding of an antagonist like domperidone is typically driven by enthalpy changes (related to bond formation) or entropy changes (related to solvent reorganization). researchgate.net

Intracellular Signaling Pathway Modulation

Recent studies have unveiled that domperidone can modulate several intracellular signaling pathways, particularly in cancer cell lines, independent of its well-known dopamine receptor antagonism. In human colorectal cancer cells (HCT116), domperidone has been shown to induce apoptosis by inhibiting the ERK/STAT3-mediated pathway. nih.govnih.gov It was observed to decrease the formation of the β-arrestin2/MEK complex, leading to reduced activation of ERK. nih.govnih.gov Furthermore, it diminished the activation of JAK2 and STAT3. nih.govnih.govnih.gov Interestingly, in these cancer cells, domperidone was found to downregulate the expression of the DRD2 protein itself, suggesting its antitumor effects may stem from a reduction in receptor expression rather than just antagonism. nih.gov

In human renal cancer cells (Caki-2), domperidone also induced apoptosis through the suppression of STAT3 signaling. nih.govkoreamed.org It was found to inhibit the phosphorylation of JAK2 and STAT3, which in turn suppressed the expression of downstream genes like cyclin D2, cyclin D3, and survivin. nih.gov These studies highlight a potential role for domperidone in cancer therapy through its influence on key signaling cascades involved in cell survival and proliferation. nih.govnih.govkoreamed.orgresearchgate.net

Enzyme and Transporter System Interactions (e.g., Hsp70)

Domperidone's interactions are not limited to receptors and signaling proteins. It has been identified as an inhibitor of the 70-kilodalton heat shock protein (Hsp70). nih.govnih.govresearchgate.net This was discovered through a bioinformatics search for drugs structurally similar to a known Hsp70 inhibitor. nih.govnih.gov This inhibition of Hsp70 has been shown to have functional consequences. For instance, it can impair the cellular uptake of certain bacterial toxins that rely on Hsp70 for their translocation across membranes. nih.govresearchgate.net In the context of Wilson disease, a genetic disorder of copper metabolism, domperidone's inhibition of Hsp70 was found to rescue the function of a mutated copper-transporting ATPase (ATP7B) by preventing its degradation. nih.gov

Domperidone is also a known substrate for the P-glycoprotein (P-gp) transporter system, which is a member of the ATP-binding cassette (ABC) transporter family. mdpi.comjci.org This interaction is crucial for its limited permeability across the blood-brain barrier, as P-gp actively pumps domperidone out of the endothelial cells of the brain capillaries. mdpi.comjci.org Understanding these transporter interactions is vital for predicting potential drug-drug interactions. researchgate.netmdpi.com

Organ-Specific Mechanistic Effects (e.g., Gastrointestinal Motility Modulation in Animal Models)

Pre-clinical studies in various animal models have been instrumental in elucidating the organ-specific mechanistic effects of domperidone, particularly its influence on gastrointestinal motility. These investigations have demonstrated that domperidone's primary actions are concentrated in the upper gastrointestinal tract, including the esophagus, stomach, and small intestine. merckvetmanual.comresearchgate.net

In dogs, intravenous administration of domperidone has been shown to produce a dose-dependent increase in lower esophageal sphincter pressure. hres.ca Furthermore, studies in dogs have revealed that domperidone enhances gastric tone and significantly increases antroduodenal coordination. hres.ca Specifically, it was observed that domperidone could decrease the stationary phase of a solid meal by 50% and increase the emptying rate, effectively counteracting dopamine-induced delays in gastric emptying. hres.ca In contrast to its effects on the upper GI tract, domperidone appears to have minimal physiological impact on the colon. merckvetmanual.com

Research utilizing guinea pig models has provided further insights into domperidone's mechanism. In isolated stomach-duodenum preparations from guinea pigs, domperidone effectively antagonized gastric relaxations induced by both dopamine and noradrenaline in a dose-dependent manner. hres.ca It has been shown to enhance the amplitude of antral contractions, while moderately reducing their frequency, and improve antroduodenal coordination. researchgate.net These effects are believed to be mediated through the blockade of dopamine receptors located on nervous structures within the gut wall. researchgate.net Some studies in guinea pigs also suggest that domperidone's effects on motility might involve the blockade of α1-adrenoceptors, as it antagonizes relaxations induced by both noradrenaline and dopamine. karger.com

In mice, the effects of domperidone on gastrointestinal motility have been compared with other prokinetic agents. One study found that domperidone did not significantly increase gastric emptying in either normal or morphine-treated mice, in contrast to agents like cisapride (B12094) and metoclopramide which showed significant prokinetic effects. wjgnet.com This suggests that the efficacy of domperidone can vary between species and experimental conditions.

The following tables summarize the key findings from these pre-clinical investigations in various animal models.

Table 1: Effect of Domperidone on Gastric Motility in Animal Models

| Animal Model | Key Findings | Citations |

|---|---|---|

| Dog | Increased lower esophageal sphincter pressure and gastric tone. hres.ca | hres.ca |

| Enhanced antroduodenal coordination. hres.caresearchgate.net | hres.caresearchgate.net | |

| Accelerated gastric emptying of solid meals. hres.ca | hres.ca | |

| Guinea Pig | Antagonized dopamine- and noradrenaline-induced gastric relaxation. hres.ca | hres.ca |

| Enhanced amplitude of antral contractions and improved antroduodenal coordination. researchgate.net | researchgate.net | |

| Horse | Increased gastric emptying at higher oral doses. avma.orgnih.govavma.org | avma.orgnih.govavma.org |

| Decreased dopamine-induced contractility in midjejunal muscle strips in vitro. avma.orgnih.govavma.org | avma.orgnih.govavma.org |

Table 2: Effect of Domperidone on Intestinal Motility and Transit in Animal Models

| Animal Model | Key Findings | Citations |

|---|---|---|

| Dog | Regulates motility of small-intestinal smooth muscle. merckvetmanual.com | merckvetmanual.com |

| Horse | No significant effect on stomach-to-anus transit time at the tested oral dose. avma.orgnih.gov | avma.orgnih.gov |

| In vitro, did not alter contractile activity of duodenum, jejunum, ileum, or colon strips. avma.orgnih.govavma.org | avma.orgnih.govavma.org |

Pre Clinical Pharmacokinetics of Domperidone

Absorption Mechanisms in In Vitro and Animal Models

Domperidone (B1670879) is characterized as a Biopharmaceutical Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility. ptherpscid.com Its solubility is pH-dependent, showing good solubility in acidic conditions, which significantly decreases in alkaline environments. ptherpscid.comresearchgate.net This property influences its absorption, which primarily occurs in the stomach and upper gastrointestinal tract. ptherpscid.com

In vitro and in situ models have been crucial in elucidating the absorption characteristics of domperidone. The Caco-2 cell monolayer model, a line of human intestinal epithelial cells, is widely used to predict gastrointestinal absorption. Studies using this model have confirmed the high permeability of domperidone. nih.gov However, the transport of domperidone across Caco-2 cells is also influenced by the P-glycoprotein (P-gp) efflux transporter, which actively pumps the drug out of the cells, potentially limiting its net absorption. nih.gov

One study investigating a self-emulsifying drug delivery system (SEDDS) for domperidone maleate (B1232345) reported a significant enhancement in permeability. researchgate.netnih.gov Compared to the control, the optimized SEDDS formulation showed a markedly higher apparent permeability coefficient (Papp) of 12.74 ± 0.02×10⁻⁴ cm/s in Caco-2 cell monolayers. researchgate.netnih.gov

In situ single-pass intestinal perfusion (SPIP) studies in rats provide further insight into absorption under more physiologically relevant conditions. researchgate.netnih.gov In these studies, the effective permeability (Peff) of standard domperidone was measured at 0.802 ± 0.418×10⁻⁴ cm/s. researchgate.netnih.gov The use of a SEDDS formulation significantly increased this value to 2.122 ± 0.892×10⁻⁴ cm/s, demonstrating that formulation strategies can overcome some of the drug's inherent absorption limitations. researchgate.netnih.gov Another study in male Wistar rats also showed that pretreatment with piperine, a known P-gp inhibitor, significantly improved the apparent permeability of domperidone. nih.govresearchgate.net

Table 1: In Vitro and In Situ Permeability of Domperidone

| Model | Formulation | Permeability Coefficient | Value |

|---|---|---|---|

| Caco-2 Cell Monolayer | Optimized SEDDS | Apparent Permeability (Papp) | 12.74 ± 0.02×10⁻⁴ cm/s researchgate.netnih.gov |

| Rat Intestinal Perfusion | Domperidone Control | Effective Permeability (Peff) | 0.802 ± 0.418×10⁻⁴ cm/s researchgate.netnih.gov |

| Rat Intestinal Perfusion | Optimized SEDDS | Effective Permeability (Peff) | 2.122 ± 0.892×10⁻⁴ cm/s researchgate.netnih.gov |

Given domperidone's poor water solubility, particularly at neutral or alkaline pH, formulation strategies are critical for improving its dissolution and subsequent absorption. ptherpscid.com The use of acidic excipients, such as fumaric acid, has been investigated to enhance its release, especially in the lower gastrointestinal tract where the pH is higher. researchgate.netrjptonline.org

The principle behind this approach is to create an acidic microenvironment within the dosage form, which maintains the drug's solubility irrespective of the surrounding pH of the dissolution medium. rjptonline.org Studies have shown that among various organic acids, a 1:1 ratio of domperidone to fumaric acid significantly enhances the drug's solubility in a pH 6.8 phosphate (B84403) buffer. rjptonline.org The lower pKa value of fumaric acid (3.03) contributes to this effect. rjptonline.org

In vitro dissolution studies comparing different polymer matrices have demonstrated the impact of formulation on drug release profiles. rjptonline.org For instance, tablets formulated with hydrophilic polymers like HPMC K-100M showed sustained release. rjptonline.org The inclusion of fumaric acid in these matrices significantly increased drug release in basic pH environments (pH 6.8). rjptonline.org This is attributed to the higher solubility of fumaric acid at this pH, which in turn enhances the dissolution of domperidone. rjptonline.org

Solid dispersion is another technique used to improve the dissolution of domperidone. impactfactor.orgnih.govasiapharmaceutics.info By dispersing the drug in a hydrophilic carrier at a molecular level, its crystalline structure can be converted to a more soluble amorphous form. impactfactor.org Studies using carriers like PEG6000 and Gelucire 50/13 have shown a marked increase in dissolution rates compared to the pure drug. impactfactor.orgnih.gov

Table 2: Solubility of Domperidone in Different Media

| Medium | Solubility |

|---|---|

| 0.1N HCl | 57.5 mg/ml rjptonline.org |

| pH 6.8 Phosphate Buffer | 0.15 mg/ml rjptonline.org |

| Distilled Water | 0.00095 mg/ml nih.gov |

Distribution Characteristics in Animal Tissues

Following absorption, domperidone is widely distributed throughout various tissues in animal models. medsafe.govt.nzhpra.iemedicines.org.ukneliti.com Studies in Wistar rats using radiolabelled domperidone have shown that high concentrations of the drug and its metabolites are found in the liver, kidneys, lungs, and glandular tissues. nih.gov Significant amounts of radioactivity were also detected in the stomach and the bilious contents of the intestine. nih.gov

A key characteristic of domperidone's distribution is its low concentration in the brain. medsafe.govt.nzhpra.iemedicines.org.uknih.govnih.gov This is largely due to its role as a substrate for the P-glycoprotein efflux transporter located at the blood-brain barrier, which actively prevents the drug from entering the central nervous system. nih.govwikipedia.org This peripheral restriction is fundamental to its mechanism of action, allowing it to exert effects on the gastrointestinal tract and the chemoreceptor trigger zone (which lies outside the blood-brain barrier) with minimal central nervous system side effects. medicines.org.uk

In rats, tissue levels generally peak within 15-30 minutes of administration. nih.govnih.gov Plasma levels are typically much lower than corresponding tissue levels, with the exception of the brain and testes. nih.gov Small amounts of domperidone have also been shown to cross the placenta in rats. medsafe.govt.nzhpra.ienih.govwikipedia.org

Domperidone exhibits a high degree of binding to plasma proteins. In vitro data consistently show that 91% to 93% of domperidone in the bloodstream is bound to these proteins. researchgate.netmedsafe.govt.nzhpra.ieneliti.comwikipedia.org This extensive binding means that only a small fraction of the drug is free (unbound) in the plasma to exert its pharmacological effects or be eliminated. Changes in protein binding could potentially alter the drug's pharmacokinetic profile.

Metabolism Pathways and Enzyme Systems

Domperidone undergoes rapid and extensive metabolism, primarily in the liver and, to some extent, in the gut wall, which contributes to its low oral bioavailability. medsafe.govt.nzhpra.ieneliti.comwikipedia.org Pre-clinical studies in rats, dogs, and humans have identified two main metabolic pathways. nih.govresearchgate.net

Aromatic Hydroxylation: This process involves the addition of a hydroxyl group to the benzimidazolone part of the domperidone molecule. medsafe.govt.nzhpra.ienih.gov The primary metabolite from this pathway is hydroxy-domperidone. nih.gov

Oxidative N-dealkylation: This pathway occurs at the piperidine (B6355638) nitrogen, cleaving the molecule and resulting in two major metabolites. medsafe.govt.nzhpra.ienih.govresearchgate.net

These metabolic transformations render the drug inactive. wikipedia.org Studies comparing metabolism across species have found only minor differences between rats, dogs, and humans. nih.gov

The biotransformation of domperidone is predominantly mediated by the cytochrome P450 enzyme system, with CYP3A4 being the major enzyme involved. medsafe.govt.nzhpra.ieneliti.comwikipedia.orghpra.ie In vitro experiments using diagnostic inhibitors have confirmed that CYP3A4 is principally responsible for the oxidative N-dealkylation of domperidone. medsafe.govt.nzhpra.iemedicines.org.ukneliti.com

The aromatic hydroxylation pathway involves multiple CYP enzymes, including CYP3A4, CYP1A2, and CYP2E1. medsafe.govt.nzhpra.iemedicines.org.ukneliti.com The heavy reliance on CYP3A4 for its metabolism makes domperidone susceptible to drug-drug interactions. hpra.ierwandafda.gov.rwhres.ca Co-administration with strong inhibitors of CYP3A4, such as ketoconazole (B1673606), can markedly inhibit domperidone's metabolism, leading to significantly increased plasma concentrations. hpra.iehres.campa.se In vivo studies have shown that this inhibition can increase the area under the curve (AUC) and peak concentration (Cmax) of domperidone by 3- to 10-fold. hres.ca

Identification of Major Metabolites

In preclinical animal models, domperidone undergoes extensive and rapid metabolism primarily in the liver. medsafe.govt.nzneliti.com The principal metabolic transformations involve two main pathways: aromatic hydroxylation and oxidative N-dealkylation. nih.govresearchgate.netjpp.krakow.pl

Aromatic hydroxylation occurs on the benzimidazolone part of the molecule, leading to the formation of hydroxy-domperidone. nih.govresearchgate.net This metabolite has been identified as a major fecal metabolite in animal species. nih.govresearchgate.net

The second major pathway is oxidative N-dealkylation at the piperidine nitrogen. nih.govresearchgate.net This process results in the creation of two significant metabolites: 2,3-dihydro-2-oxo-1H-benzamidazole-1-propanoic acid and 5-chloro-4-piperidinyl-1,3-dihydro-benzimidazol-2-one. nih.govresearchgate.net The former has been noted as a major urinary metabolite. nih.govresearchgate.net In vitro studies using diagnostic inhibitors have indicated that cytochrome P450 enzymes, specifically CYP3A4, CYP1A2, and CYP2E1, are involved in the aromatic hydroxylation of domperidone. neliti.comhpra.iefda.gov.ph The N-dealkylation process is primarily catalyzed by CYP3A4. neliti.comresearchgate.nethpra.ie

Studies in rats and dogs have confirmed these metabolic routes. nih.gov While the fundamental pathways are consistent across the studied species, minor differences have been observed. nih.gov For instance, the metabolism rate in rats has been shown to be sex-related, being slower in female rats. nih.gov All the identified metabolites of domperidone are considered inactive. wikipedia.org

Table 1: Major Metabolites of Domperidone Identified in Preclinical Animal Models

| Metabolite Name | Metabolic Pathway | Animal Model(s) | Primary Excretion Route |

| Hydroxy-domperidone | Aromatic Hydroxylation | Rats, Dogs | Feces nih.govresearchgate.net |

| 2,3-dihydro-2-oxo-1H-benzamidazole-1-propanoic acid | Oxidative N-dealkylation | Rats, Dogs | Urine nih.govresearchgate.net |

| 5-chloro-4-piperidinyl-1,3-dihydro-benzimidazol-2-one | Oxidative N-dealkylation | Rats, Dogs | - |

Excretion Pathways in Animal Models

The elimination of domperidone and its metabolites has been studied in several animal models, primarily rats and dogs, following administration of radiolabelled compounds. nih.gov The excretion is typically almost complete within four days after administration. nih.govresearchgate.net

The predominant route of excretion across species is via the feces. nih.govresearchgate.net In rats, studies with intravenously administered ¹⁴C-labelled domperidone showed that biliary excretion is a major contributor, with approximately 65% of the dose being excreted in the bile within 24 hours. nih.govresearchgate.net This extensive biliary excretion explains the high percentage of the drug and its metabolites found in the feces.

Urinary excretion represents a less significant pathway for the elimination of domperidone. wikipedia.orgeuropa.eu The amount of unchanged domperidone excreted in the urine is minimal, accounting for a very small fraction of the administered dose. nih.gov For example, in dogs, unchanged domperidone in the urine accounted for approximately 0.3% of the dose. nih.govresearchgate.net Similarly, the proportion of unchanged drug in the feces is also relatively low, with about 9% found in dogs. nih.govresearchgate.net

Distribution studies in animals, such as rats, show a wide tissue distribution but a low concentration in the brain. medsafe.govt.nzhpra.iemedsafe.govt.nz Small amounts of the drug have been found to cross the placenta in rats. medsafe.govt.nzhpra.iemedsafe.govt.nz

Table 2: Excretion of Domperidone in Animal Models (as a percentage of oral dose)

| Animal Model | Fecal Excretion (%) | Urinary Excretion (%) | Key Findings |

| Rat | ~65 (Biliary) nih.govresearchgate.net | - | Biliary excretion is the primary route of elimination. nih.govresearchgate.net |

| Dog | ~66 wikipedia.org | ~31 wikipedia.org | Feces are the major route of excretion. Unchanged drug is 9% in feces and 0.3% in urine. nih.govresearchgate.netwikipedia.org |

Mechanistic Drug Drug Interaction Studies Involving Domperidone Fumarate

Cytochrome P450 Enzyme Inhibition Interactions

The primary metabolic pathway for domperidone (B1670879) involves the CYP3A4 isoenzyme, which is responsible for both N-dealkylation and hydroxylation. nih.gov This makes domperidone susceptible to interactions with drugs that inhibit or induce this enzyme.

In vitro studies using human liver microsomes (HLMs) have been crucial in elucidating the role of CYP enzymes in domperidone metabolism. Research has shown that the formation of domperidone's main metabolites—5-hydroxydomperidone (MIII), 2,3-dihydro-2-oxo-1H-benzimidazole-1-propionic acid (MI), and 5-chloro-4-piperidinyl-1,3-dihydro-benzimidazol-2-one (MII)—follows Michaelis-Menten kinetics. nih.gov The formation of all three metabolites is significantly correlated with CYP3A activity. nih.gov

Specific and potent inhibitors of CYP3A4, such as ketoconazole (B1673606) and troleandomycin, have been shown to strongly inhibit the metabolism of domperidone in HLMs. Ketoconazole, in particular, is a very potent inhibitor, reducing the formation of all three major metabolites by over 80%. nih.gov Troleandomycin also demonstrates significant inhibition. nih.gov In vivo interaction studies have confirmed these findings, with ketoconazole significantly increasing the plasma concentration of domperidone. hres.ca

Domperidone itself has been identified as a modest mechanism-based inhibitor of human CYP3A4. capes.gov.brnih.gov Studies have determined the inactivation constant (K(I)) and the maximum inactivation rate (k(inact)) for this inhibition. capes.gov.brnih.gov This suggests that domperidone has the potential to affect the metabolism of other drugs that are also substrates for CYP3A4. For instance, repeated administration of domperidone has been shown to almost double the area under the plasma concentration-time curve (AUC) of midazolam, a known CYP3A4 substrate. capes.gov.br

Table 1: In Vitro Inhibition of Domperidone Metabolism in Human Liver Microsomes

Table 2: Kinetic Parameters of Domperidone as a CYP3A4 Inhibitor

P-Glycoprotein (P-gp) Mediated Efflux Modulation

P-glycoprotein (P-gp), an efflux transporter encoded by the ABCB1 gene, plays a significant role in limiting the absorption and distribution of its substrates. nih.govoaepublish.com Domperidone is a known substrate of P-gp, and its interaction with this transporter can influence its pharmacokinetic profile.

Modulators of P-gp, which can be inhibitors or inducers, can lead to significant drug-drug interactions. nih.gov P-gp inhibitors can increase the intracellular concentration and, consequently, the oral bioavailability of P-gp substrates like domperidone. mdpi.com This is particularly relevant in tissues with high P-gp expression, such as the intestine and the blood-brain barrier. oaepublish.commdpi.com

Studies have investigated the effect of P-gp inhibitors on domperidone transport. For example, the co-administration of verapamil, a known P-gp inhibitor, has been shown to increase the intracellular concentration of drugs that are P-gp substrates. researchgate.net This principle applies to domperidone, where inhibition of P-gp in the intestine could lead to increased absorption.

The interplay between CYP3A4 and P-gp is also a critical factor, as many compounds are substrates and/or inhibitors of both. This overlap can lead to complex and clinically significant DDIs. For instance, itraconazole, a potent inhibitor of both CYP3A4 and P-gp, has been shown to cause a 3.2-fold increase in the AUC and a 2.7-fold increase in the maximum plasma concentration (Cmax) of domperidone. researchgate.net

Receptor-Level Interaction Investigations

Domperidone primarily exerts its therapeutic effects by acting as a specific antagonist of dopamine (B1211576) D2 receptors. drugbank.comdrugs.com These receptors are located in the chemoreceptor trigger zone (CTZ) and in the upper gastrointestinal tract. drugs.com Its antagonistic action at these sites leads to its antiemetic and prokinetic properties.

While the primary focus of interaction studies is on metabolic enzymes and transporters, interactions at the receptor level are also a consideration. However, detailed mechanistic studies focusing solely on domperidone fumarate (B1241708) and its interactions at the receptor level with other drugs are less commonly reported in the literature compared to metabolic interactions.

In vitro studies can be employed to assess the potential for other drugs to displace domperidone from its binding sites on dopamine D2 receptors or to modulate the receptor's function. Such studies would typically involve radioligand binding assays or functional assays measuring downstream signaling pathways.

One study investigated the potential interaction between ketotifen (B1218977) fumarate and domperidone in simulated gastric and intestinal fluids. The results suggested the formation of a stable complex, which could potentially reduce the therapeutic activities of both drugs, although this is a physicochemical interaction rather than a receptor-level one. researchgate.net

Pharmacokinetic Modeling and Simulation for Interaction Prediction (e.g., PBPK Models)

Physiologically based pharmacokinetic (PBPK) modeling has emerged as a powerful tool for predicting and understanding drug-drug interactions. frontiersin.orgmedsci.org These models integrate system-specific data (e.g., physiology, enzyme and transporter abundance) with drug-specific data (e.g., physicochemical properties, in vitro metabolism and transport data) to simulate the pharmacokinetic behavior of a drug in the body. medsci.org

PBPK models have been successfully developed to predict the DDIs involving domperidone and inhibitors of CYP3A4. researchgate.net By inputting data on domperidone's properties, in vitro metabolism data from human liver microsomes, and pharmacokinetic parameters from clinical studies, these models can simulate the impact of co-administering CYP3A4 inhibitors.

For example, a PBPK model was used to describe the DDIs between domperidone and three different CYP3A4 inhibitors: ketoconazole, erythromycin, and itraconazole. researchgate.net The simulated ratios of AUC and Cmax in the presence of these inhibitors were consistent with the observed clinical data, with predictions generally falling within 1.5-fold of the observed values. researchgate.net

These models are particularly valuable in early drug development for predicting the DDI potential of new chemical entities with domperidone. frontiersin.org They can help to prioritize clinical DDI studies and inform dosing recommendations when co-administration with interacting drugs is unavoidable. liverpool.ac.uk PBPK modeling can also be used to extrapolate findings to different populations, such as from Western to Chinese or Japanese populations, by incorporating population-specific physiological parameters. medsci.org

Table 3: Compound Names Mentioned in the Article

Analytical Methodologies for Domperidone Fumarate Research

Chromatographic Techniques for Quantification and Impurity Profiling

Chromatography is a cornerstone of pharmaceutical analysis, providing powerful means to separate, identify, and quantify components within a mixture. For domperidone (B1670879) fumarate (B1241708), various chromatographic techniques are essential for both routine quality control and in-depth research. ajprd.com

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of domperidone. ajprd.com Its versatility, precision, and sensitivity make it ideal for both assay determination and impurity profiling. drugbank.com Reversed-phase HPLC (RP-HPLC) is the predominant mode used for domperidone, often in combination with other active ingredients. oup.comresearchgate.netnih.gov